molecular formula C11H12ClNO2 B2895316 Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate CAS No. 209330-14-3

Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate

Cat. No.: B2895316
CAS No.: 209330-14-3
M. Wt: 225.67
InChI Key: HRWPYTCDFQESAM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate is a tetrahydroquinoline derivative featuring a chlorine substituent at position 2 and a methyl ester group at position 2. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.06 g/mol (calculated from ). It is synthesized via methods involving cyclization and esterification, as indicated by its inclusion in synthetic protocols alongside analogs like Methyl 2-chloro-6-methyl isonicotinate .

Properties

IUPAC Name

methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWPYTCDFQESAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209330-14-3
Record name methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

The following table compares key structural features and physical properties of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Predicted CCS ([M+H]⁺, Ų) Melting Point (°C)
This compound (Target) C₁₁H₁₂ClNO₂ 225.06 Cl at C2; tetrahydro ring 145.2 Not reported
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate C₁₂H₁₄ClNO₂ 239.70 Additional CH₃ at C6; tetrahydro ring Not reported Not reported
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate C₁₂H₁₃NO₃ 219.24 CH₃ at C2; ketone (5-oxo); tetrahydro ring Not reported 83–84
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₂₀H₁₉ClN₂O₃ 370.83 4-Cl-phenyl at C4; CH₃ at C2; ketone (5-oxo) Not reported Not reported
Methyl 2-chloroquinoline-6-carboxylate C₁₁H₈ClNO₂ 221.64 Fully aromatic quinoline; Cl at C2; COOCH₃ at C6 Not reported Not reported
Key Observations:
  • Ring Saturation: The tetrahydroquinoline core in the target compound reduces planarity compared to fully aromatic analogs (e.g., Methyl 2-chloroquinoline-6-carboxylate), likely lowering π-π stacking interactions and altering solubility .
  • Substituent Effects: The chlorine atom at C2 in the target compound may enhance electrophilic substitution reactivity compared to methyl or oxo substituents. The 5-oxo group in Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate increases polarity, contributing to a higher melting point (83–84°C) .

Collision Cross-Section (CCS) Analysis

The target compound exhibits a predicted CCS of 145.2 Ų for the [M+H]⁺ adduct, reflecting its compact conformation due to the saturated ring . Comparable data for analogs are unavailable, but substituents like additional methyl groups (e.g., in ) would likely increase CCS values due to greater molecular volume.

Research and Application Insights

  • Pharmacological Potential: No direct biological data are available for the target compound , but structural analogs with 5-oxo groups (e.g., ) have been explored for hydrogenation and catalytic applications .

Biological Activity

Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate (MCTQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MCTQ has a molecular formula of C12H13ClNO2C_{12}H_{13}ClNO_2 and a molecular weight of approximately 239.70 g/mol. The compound features a chloro group at the 2-position and a carboxylate ester functional group, which are critical for its biological interactions and pharmacological potential .

Antimicrobial Properties

Research indicates that MCTQ exhibits antimicrobial activity against various pathogens. The tetrahydroquinoline scaffold is known for its ability to disrupt microbial cell membranes and inhibit growth .

Anti-inflammatory Effects

MCTQ has been studied for its anti-inflammatory properties. It interacts with proteins involved in inflammatory pathways, potentially modulating immune responses . In vitro studies have shown that MCTQ can reduce pro-inflammatory cytokine production in activated immune cells.

Anticancer Activity

One of the most promising aspects of MCTQ is its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including human cervix carcinoma (HeLa) and ovarian carcinoma (A2780). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

The mechanism by which MCTQ exerts its biological effects involves binding to specific enzymes and receptors. This interaction can modulate signaling pathways related to inflammation and cancer cell proliferation. For instance, MCTQ has been shown to inhibit certain kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H13ClNO2C_{12}H_{13}ClNO_2Contains both chloro and tetrahydro moieties
Methyl 2-chloroquinoline-4-carboxylateC11H10ClNO2C_{11}H_{10}ClNO_2Lacks the tetrahydro structure
5,6,7,8-Tetrahydroquinoline-4-carboxylateC11H13NO2C_{11}H_{13}NO_2Lacks the chlorine atom

MCTQ's unique structural features may enhance its pharmacological properties compared to its analogs .

Case Studies and Research Findings

  • Cytotoxicity Assessment : In a study evaluating various tetrahydroquinoline derivatives, MCTQ exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity .
  • Microtubule Depolymerization : MCTQ was evaluated for its ability to induce microtubule depolymerization in cancer cells. This effect correlates with its antiproliferative activity, suggesting a mechanism that disrupts cellular structure during mitosis .
  • In Vivo Studies : Preliminary animal studies have indicated that MCTQ can reduce tumor size in xenograft models, highlighting its potential as a therapeutic agent in oncology .

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